molecular formula C14H23ClN2O2 B1382901 tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride CAS No. 1303968-16-2

tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride

Cat. No.: B1382901
CAS No.: 1303968-16-2
M. Wt: 286.8 g/mol
InChI Key: QQKWTFCYGHWRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride typically involves the protection of the amine group of 4-aminomethylphenethylamine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine group, which can then interact with biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride is unique due to its specific Boc protection, which provides stability and allows for selective deprotection under controlled conditions. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research .

Biological Activity

tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is essential for developing therapeutic agents. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound is characterized by the following structure:

  • Chemical Name : this compound
  • Molecular Formula : C13H20ClN3O2
  • Molecular Weight : 273.77 g/mol

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory effects. For instance, a series of tert-butyl substituted phenylcarbamates were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that several compounds showed promising inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin within 9 to 12 hours post-administration .

CompoundInhibition Percentage (%)Time (hours)
4a54.2399
4i39.02112

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In structure-activity relationship (SAR) studies, various derivatives were tested against breast cancer cell lines, particularly MDA-MB-231, a triple-negative breast cancer model. Compounds derived from similar structures showed low micromolar antiproliferative effects and significantly suppressed tumor growth in xenograft models .

CompoundIC50 (µM)Cell Line
HJC0152<10MDA-MB-231
HJC0416<15MDA-MB-231

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, compounds similar to tert-butyl carbamates have been investigated for their inhibitory effects on the SARS-CoV 3CL protease. Kinetic assays revealed that certain derivatives exhibited potent inhibitory activities, with IC50 values indicating effective binding and inhibition of the enzyme .

CompoundIC50 (µM)Target Enzyme
27a0.5SARS-CoV 3CL pro
27b1.0SARS-CoV 3CL pro

Case Studies

  • Anti-inflammatory Study : A study involving the synthesis of various tert-butyl carbamate derivatives showed that certain compounds could effectively reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases.
  • Anticancer Efficacy : In a controlled experiment using MDA-MB-231 cells, a new derivative of tert-butyl carbamate was found to significantly inhibit cell proliferation and induce apoptosis, indicating its promise as an anticancer therapeutic.
  • SARS-CoV Protease Inhibition : Research into peptidomimetic compounds revealed that modifications to the tert-butyl structure could enhance binding affinity to viral proteases, showcasing its potential in antiviral drug development.

Properties

IUPAC Name

tert-butyl N-[[4-(2-aminoethyl)phenyl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15;/h4-7H,8-10,15H2,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKWTFCYGHWRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-16-2
Record name Carbamic acid, N-[[4-(2-aminoethyl)phenyl]methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.